molecular formula C12H13F2NO2 B8450561 N-(4,5-Difluoro-2-formylphenyl)pivalamide

N-(4,5-Difluoro-2-formylphenyl)pivalamide

Cat. No.: B8450561
M. Wt: 241.23 g/mol
InChI Key: BQNRBCFSXYPQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-Difluoro-2-formylphenyl)pivalamide is a useful research compound. Its molecular formula is C12H13F2NO2 and its molecular weight is 241.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

N-(4,5-difluoro-2-formylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H13F2NO2/c1-12(2,3)11(17)15-10-5-9(14)8(13)4-7(10)6-16/h4-6H,1-3H3,(H,15,17)

InChI Key

BQNRBCFSXYPQLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1C=O)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridiniumchlorochromate (9.36 g, 43.4 mmol) was added to the solution of the crude N-(4,5-difluoro-2-(hydroxymethyl)phenyl)pivalamide in CH2Cl2 (150 mL) at rt. The yellow solution turned into dark brown in 10 min, and the mixture was continued stirring for 3 hr, and then passed through a thin silica gel pad with CH2Cl2 (2×50 mL). The combined organic solution was concentrated on rotary vacuum, and purified on flash chromatography eluting with 20˜60% EtOAc/hexanes (1300 mL) to afford the expected product as a brown solid (1.91 g, 26% yield after three step); 1H NMR (400 MHz, CDCl3) δ ppm 1.29 (s, 9 H), 7.42-7.48 (m, 1 H), 8.75 (dd, J=13.35, 7.30 Hz, 1 H), 9.77-9.80 (m, 1 H), 11.40 (s, 1 H); Mass spec. 242.08 (MH+), Calc. for C12H13F2NO2 241.09.
Quantity
9.36 g
Type
reactant
Reaction Step One
Name
N-(4,5-difluoro-2-(hydroxymethyl)phenyl)pivalamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
26%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.